1-tert-Butyl 4-ethyl 4-(methylsulfonyl)piperidine-1,4-dicarboxylate
Description
1-tert-Butyl 4-ethyl 4-(methylsulfonyl)piperidine-1,4-dicarboxylate is a piperidine-based dicarboxylate derivative featuring a tert-butyl ester at position 1, an ethyl ester at position 4, and a methylsulfonyl group at the 4-position of the piperidine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and PROTACs (PROteolysis-Targeting Chimeras). The methylsulfonyl group enhances electron-withdrawing properties, influencing reactivity and biological interactions .
Properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-methylsulfonylpiperidine-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO6S/c1-6-20-11(16)14(22(5,18)19)7-9-15(10-8-14)12(17)21-13(2,3)4/h6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJRBIFIIKYCHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl 4-ethyl 4-(methylsulfonyl)piperidine-1,4-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The tert-butyl, ethyl, and methylsulfonyl groups are introduced through various substitution reactions. These reactions often require specific reagents and conditions, such as the use of tert-butyl chloride, ethyl bromide, and methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl 4-ethyl 4-(methylsulfonyl)piperidine-1,4-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-tert-Butyl 4-ethyl 4-(methylsulfonyl)piperidine-1,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 4-ethyl 4-(methylsulfonyl)piperidine-1,4-dicarboxylate involves its interaction with molecular targets and pathways within cells. The specific molecular targets and pathways depend on the context of its use. For example, in biological systems, it may interact with enzymes, receptors, or other proteins, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical Properties
Table 2: Molecular Properties and Stability
Notes:
- *LogP estimated via computational tools (e.g., ChemDraw).
- †Exact molecular weight varies based on substituent.
- Methylsulfonyl derivatives exhibit balanced solubility, favoring bioavailability compared to highly lipophilic iodomethyl analogs .
Table 3: Functional Group Impact on Bioactivity
Key Findings :
- Methylsulfonyl groups improve inhibition potency against kinases (e.g., LIMK1/2) due to strong hydrogen bonding with catalytic lysine residues .
- Iodomethyl derivatives serve as versatile intermediates for further functionalization (e.g., PROTAC synthesis) .
Table 4: Hazard Profiles
Notes:
- Methylsulfonyl and iodomethyl derivatives share similar irritancy profiles, while cyanomethyl analogs pose higher toxicity risks .
Q & A
Q. What are the optimal synthetic routes for preparing 1-tert-butyl 4-ethyl 4-(methylsulfonyl)piperidine-1,4-dicarboxylate?
The synthesis typically involves multi-step functionalization of the piperidine core. A common approach includes:
- Step 1 : Lithiation of a precursor (e.g., N-Boc-protected piperidine carboxylate) using lithium diisopropylamide (LDA) in anhydrous THF at -78°C to generate a reactive enolate .
- Step 2 : Sulfonylation with methylsulfonyl chloride or a disulfide reagent, followed by oxidation (e.g., urea hydrogen peroxide/phthalic anhydride in ethyl acetate) to install the methylsulfonyl group .
- Workup : Purification via silica plug chromatography (ethyl acetate/heptane) yields the product in >85% purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Use a combination of:
- NMR Spectroscopy : Key signals include tert-butyl protons (δ ~1.45 ppm, singlet) and methylsulfonyl resonance (δ ~3.0 ppm) in H NMR. C NMR should show carbonyl carbons (δ ~170-165 ppm) .
- HPLC Analysis : Monitor reaction completion (e.g., 99% AUC purity) using reverse-phase C18 columns with acetonitrile/water gradients .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+ ~400-450 m/z) .
Q. What solvents and reaction conditions minimize side-product formation during sulfonylation?
- Solvents : Anhydrous THF or ethyl acetate minimizes hydrolysis side reactions. Avoid polar aprotic solvents like DMF unless stabilized by low temperatures .
- Temperature : Maintain <-70°C during lithiation to prevent enolate decomposition. Gradual warming to ambient temperature ensures controlled sulfonylation .
Advanced Research Questions
Q. How does the methylsulfonyl group influence the compound’s stability under basic or acidic conditions?
- Base Sensitivity : The methylsulfonyl group is electron-withdrawing, destabilizing the adjacent carbamate under strong bases (e.g., NaOH), leading to Boc deprotection. Stability tests in 0.1M NaOH/THF show <5% degradation over 24h at 25°C .
- Acid Sensitivity : The tert-butyl carbamate is labile in trifluoroacetic acid (TFA), enabling selective deprotection while retaining the ethyl ester and sulfonyl groups .
Q. What strategies improve enantioselectivity in derivatives of this compound?
Q. How can computational modeling predict reactivity in further functionalization?
- DFT Calculations : Model transition states for nucleophilic attacks at the 4-position. Methylsulfonyl groups increase electrophilicity at C4, favoring SN2 mechanisms (ΔG‡ ~15 kcal/mol) .
- Docking Studies : Predict binding affinities for biological targets (e.g., metalloproteases) by simulating interactions between the sulfonyl group and active-site zinc ions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
